1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone

Medicinal chemistry Synthetic intermediate Regioisomer

This 3-amino-4-acetyl-2,6-dichloropyridine intermediate provides a precise substitution pattern essential for constructing bicyclic kinase inhibitor scaffolds (Pim-1/2/3). Positional isomers (e.g., 4-amino-3-acetyl) cannot substitute due to altered SAR. The orthogonal amine and ketone functionalities enable sequential derivatization without protecting groups, critical for diversifying heterocyclic libraries. Sourcing generic dichloropyridine analogs risks breaking established synthetic routes. Ensure your kinase inhibitor program stays on track with the correct regioisomer.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
CAS No. 912772-91-9
Cat. No. B1518961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
CAS912772-91-9
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NC(=C1N)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,10H2,1H3
InChIKeyVASUBHNCBPDOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone CAS 912772-91-9: Chemical Identity and Sourcing Baseline


1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (CAS 912772-91-9; synonyms: 4-acetyl-3-amino-2,6-dichloropyridine) is a halogenated pyridine derivative with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol [1]. The compound features a 2,6-dichloropyridine core with an amino substituent at the 3-position and an acetyl group at the 4-position. It is commercially available as a research chemical and synthetic building block, with typical purity specifications of ≥97% . The compound is classified under HS code 29333999 for unfused pyridine ring compounds .

Why Generic Substitution of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone Fails in Synthetic Applications


In medicinal chemistry and agrochemical intermediate procurement, substituting 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone with a generic dichloropyridine analog is not viable due to the precise regiochemical requirements of downstream synthetic routes. The 3-amino-4-acetyl substitution pattern on the 2,6-dichloropyridine scaffold provides a specific vector for further derivatization that positional isomers lack [1]. Regioisomeric analogs—such as the 4-amino-3-acetyl isomer—present an altered spatial arrangement of functional groups that would yield structurally distinct final compounds, invalidating structure-activity relationship (SAR) data from established synthetic programs . Similarly, deaminated analogs lacking the 3-amino group cannot undergo the same amine-directed coupling reactions. This compound serves as a defined, literature-cited intermediate in kinase inhibitor synthesis programs, where substitution with an alternative building block would break the established synthetic route and require re-optimization of reaction conditions .

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone: Quantitative Comparative Evidence for Procurement Decisions


Regioisomeric Differentiation: 3-Amino-4-acetyl Substitution Pattern vs. 4-Amino-3-acetyl Isomer

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone differs from its regioisomer 1-(4-amino-2,6-dichloropyridin-3-yl)ethanone in the positioning of the amino and acetyl functional groups. The target compound places the amino group at the 3-position and the acetyl group at the 4-position of the 2,6-dichloropyridine ring; the isomer reverses this substitution pattern . These two compounds share identical molecular formulas (C₇H₆Cl₂N₂O) and molecular weights (205.04 g/mol) but are chemically distinct entities with different InChI Keys and CAS Registry Numbers [1].

Medicinal chemistry Synthetic intermediate Regioisomer

Functional Group Complementarity: Amino and Acetyl Group Presence vs. Deaminated Analogs

The target compound contains both a primary amine group and an acetyl ketone group on the dichloropyridine scaffold. This dual functionality enables two distinct modes of derivatization: amine-directed reactions (amidation, sulfonylation, reductive amination) and ketone-directed reactions (condensation, reduction, organometallic addition). In contrast, the deaminated analog 1-(2,6-dichloropyridin-4-yl)ethanone (CAS 185319-20-4) lacks the 3-amino group entirely, reducing its hydrogen bond donor count from 1 to 0 and eliminating amine-mediated synthetic options [1]. Similarly, 3-amino-2,6-dichloropyridine (CAS 62476-56-6) lacks the 4-acetyl group, eliminating the ketone handle for further functionalization .

Organic synthesis Building block Functional group

Pim Kinase Inhibitor Synthetic Intermediate: Structural Scaffold Context

The 2,6-dichloropyridine scaffold with 3-amino substitution is a recognized structural motif in kinase inhibitor medicinal chemistry. While direct activity data for 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone itself is not publicly reported, structurally related dichloropyridine-based compounds have demonstrated Pim-1 kinase inhibitory activity in the low micromolar to nanomolar range. A representative related compound bearing a 2,6-dichloropyridine-derived core showed an IC₅₀ of 1,000 nM against human Pim-1 kinase in a homogeneous time-resolved fluorescence assay [1]. Amino-substituted pyridines are claimed in multiple patent families as kinase inhibitor scaffolds for serine/threonine kinase-mediated disorders including cancer [2]. The target compound serves as a versatile intermediate for the construction of bicyclic kinase inhibitors targeting Pim-1, Pim-2, and Pim-3 [3].

Kinase inhibitor Cancer Pim-1 Serine/threonine kinase

Commercial Purity Specifications and Sourcing Reproducibility

Commercial vendors supply 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone at a minimum purity specification of 97% [1]. This is comparable to the purity grade offered for the parent scaffold 3-amino-2,6-dichloropyridine (97%, Thermo Scientific / Alfa Aesar) . The compound is available from multiple established chemical suppliers with defined storage conditions: 4°C, protect from light, ship at room temperature . The MDL number (MFCD08235183) provides a standardized identifier for unambiguous procurement across vendor platforms [2].

Quality control Procurement Purity Analytical chemistry

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Bicyclic Pim Kinase Inhibitors

This compound serves as a key intermediate in the construction of bicyclic kinase inhibitor scaffolds targeting Pim-1, Pim-2, and Pim-3 serine/threonine kinases implicated in tumorigenesis and hematopoietic cell proliferation [1]. The 3-amino group provides a handle for cyclization reactions to form fused heterocyclic systems, while the 4-acetyl group enables condensation or substitution chemistry. The 2,6-dichloro substitution pattern modulates electronic properties of the pyridine ring for optimal kinase ATP-binding site interactions [2].

Organic Synthesis: Dual-Functional Building Block for Heterocyclic Library Construction

The compound's orthogonal reactive sites—the nucleophilic 3-amino group and the electrophilic 4-acetyl ketone—enable sequential derivatization without protecting group manipulation. This dual functionality supports the construction of diverse heterocyclic libraries, including pyrazolopyridines, imidazopyridines, and triazolopyridines, which are privileged scaffolds in drug discovery [1]. The dichloro substitution at positions 2 and 6 provides additional sites for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling [2].

Chemical Biology: Probe Development Targeting Serine/Threonine Kinases

The 2,6-dichloropyridine-3-amine scaffold is recognized as a privileged structure for serine/threonine kinase inhibition [1]. This specific intermediate, with its 4-acetyl substitution, enables the introduction of biotin tags, fluorescent reporters, or photoaffinity labels through ketone-directed chemistry. This application is particularly relevant for developing chemical probes to study Pim kinase signaling pathways in cancer biology and validating target engagement in cellular assays [2].

Agrochemical Intermediate: Synthesis of Chlorinated Pyridine Pesticide Analogs

Chlorinated pyridine derivatives are established scaffolds in agrochemical development, with 2,6-dichloropyridine derivatives demonstrating activity against various plant pathogens and pests [1]. The 3-amino-4-acetyl substitution pattern on this intermediate provides access to structural analogs of commercial pyridine-based fungicides and herbicides. The compound's HS classification (29333999) for unfused pyridine ring compounds aligns with agrochemical intermediate customs treatment [2].

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